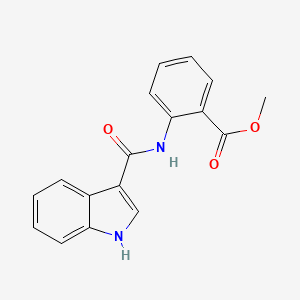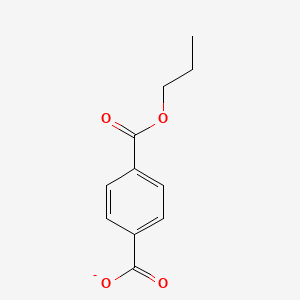
4-(Propoxycarbonyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Propoxycarbonyl)benzoate is an organic compound with the molecular formula C10H10O4 It is a derivative of benzoic acid, where the carboxyl group is esterified with propanol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propoxycarbonyl)benzoate typically involves the esterification of 4-carboxybenzoic acid with propanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is generally carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Reaction Scheme: [ \text{C}_7\text{H}_5\text{COOH} + \text{C}_3\text{H}_7\text{OH} \rightarrow \text{C}_7\text{H}_5\text{COO}\text{C}_3\text{H}_7 + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the esterification process can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved efficiency. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the reaction and simplify the purification process.
化学反应分析
Types of Reactions
4-(Propoxycarbonyl)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed back to the carboxylic acid and propanol in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4); sulfonation using sulfuric acid (H2SO4); halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Hydrolysis: 4-carboxybenzoic acid and propanol.
Reduction: 4-(propoxycarbonyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
4-(Propoxycarbonyl)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It can be used as a building block for the synthesis of drug molecules, particularly those requiring ester functionalities.
Materials Science: It is used in the preparation of polymers and resins with specific properties.
作用机制
The mechanism of action of 4-(Propoxycarbonyl)benzoate depends on its specific application. In organic synthesis, it acts as a reactant that undergoes various transformations to yield desired products. In pharmaceuticals, its ester functionality can be hydrolyzed in vivo to release the active drug molecule.
相似化合物的比较
Similar Compounds
Benzocaine: An ester of para-aminobenzoic acid, used as a local anesthetic.
Procaine: Another ester of para-aminobenzoic acid, used as a local anesthetic.
Tetracaine: A more potent ester of para-aminobenzoic acid, used in ophthalmology and dentistry.
Uniqueness
4-(Propoxycarbonyl)benzoate is unique due to its specific ester functionality, which imparts distinct chemical properties and reactivity. Unlike benzocaine, procaine, and tetracaine, which are primarily used for their anesthetic properties, this compound is more versatile in its applications, ranging from organic synthesis to materials science.
属性
CAS 编号 |
1818-05-9 |
|---|---|
分子式 |
C11H11O4- |
分子量 |
207.20 g/mol |
IUPAC 名称 |
4-propoxycarbonylbenzoate |
InChI |
InChI=1S/C11H12O4/c1-2-7-15-11(14)9-5-3-8(4-6-9)10(12)13/h3-6H,2,7H2,1H3,(H,12,13)/p-1 |
InChI 键 |
XHLATTBMSGXSFT-UHFFFAOYSA-M |
规范 SMILES |
CCCOC(=O)C1=CC=C(C=C1)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(E)-2-bromoethenyl]-di(propan-2-yloxy)borane](/img/structure/B14761578.png)
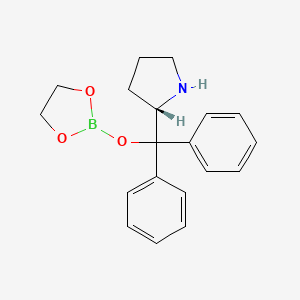
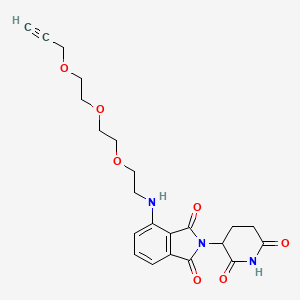

![2-ethyl-N-[4-[4-[N-(2-ethyl-6-methylphenyl)-4-[(E)-2-(4-methylphenyl)ethenyl]anilino]phenyl]phenyl]-6-methyl-N-[4-[(E)-2-(4-methylphenyl)ethenyl]phenyl]aniline](/img/structure/B14761600.png)
![(2Z)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(quinolin-8-yl)prop-2-enamide](/img/structure/B14761603.png)
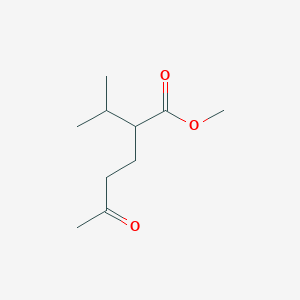

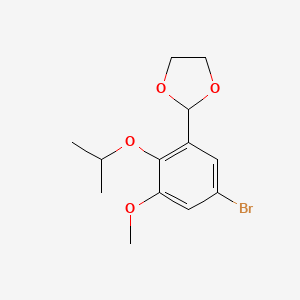


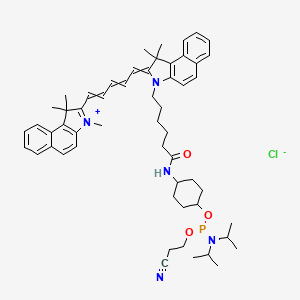
![(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-4,5-diacetyloxy-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B14761629.png)
